4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile
Overview
Description
4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile is a heterocyclic compound with the molecular formula C12H7N3S and a molecular weight of 225.27 g/mol . This compound is part of a class of fused heterocyclic small molecules that have gained significant attention in medicinal chemistry and drug design due to their structural complexity and diverse biological activities .
Mechanism of Action
Target of Action
Related compounds have been shown to have antimycobacterial properties . This suggests that the compound may target proteins or enzymes essential for the survival and replication of mycobacteria.
Mode of Action
It is suggested that related compounds selectively inhibit mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria . This selective inhibition suggests a specific interaction with its targets that leads to the disruption of essential biological processes in the pathogen.
Biochemical Pathways
Given its potential antimycobacterial properties, it may interfere with the metabolic pathways essential for the survival and replication of mycobacteria .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis . This suggests that the compound may lead to the inhibition of growth or death of the pathogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile involves a catalyst-free microwave-assisted procedure. This method uses 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole as starting materials, which are subjected to microwave irradiation in green media . This approach provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles under mild transition-metal-free conditions .
Industrial Production Methods: A modern industrial method for synthesizing imidazo[2,1-b]thiazole derivatives involves a three-reactor multistage system with continuous flow. This method does not require the isolation of intermediate compounds, making it efficient for large-scale production . The process begins with the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by dehydration using a system of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, 1-hydroxybenzotriazole, and diisopropylethylamine .
Chemical Reactions Analysis
Types of Reactions: 4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions . The conditions for these reactions typically involve mild temperatures and the absence of transition metals, making the processes environmentally friendly .
Major Products: The major products formed from the reactions of this compound include various functionalized derivatives that exhibit enhanced biological activities . These derivatives are often used in medicinal chemistry for developing new therapeutic agents .
Scientific Research Applications
4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex heterocyclic compounds . In biology and medicine, it serves as a potent non-sedative anxiolytic, anticancer agent, PET imaging probe for β-amyloid plaques in Alzheimer’s patients, kinase inhibitor, and antimicrobial agent . Additionally, it has applications in the pharmaceutical industry for developing new drugs and therapeutic agents .
Comparison with Similar Compounds
4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile is unique compared to other similar compounds due to its broad spectrum of biological activities and its ability to be synthesized under mild, environmentally friendly conditions . Similar compounds include benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives, which also exhibit significant biological activities but may require more complex synthetic routes .
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biology, and industry. Its efficient synthesis, diverse chemical reactions, and wide range of applications make it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
4-imidazo[2,1-b][1,3]thiazol-6-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3S/c13-7-9-1-3-10(4-2-9)11-8-15-5-6-16-12(15)14-11/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHNMHBXEGRBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=CSC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554876 | |
Record name | 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118001-67-5 | |
Record name | 4-(Imidazo[2,1-b][1,3]thiazol-6-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00554876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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